N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a heterocyclic compound featuring a tetrahydroimidazo[1,2-a]pyridine core fused to a phenyl ring substituted with a methanesulfonamide group. The 4-(trifluoromethyl)phenyl moiety enhances lipophilicity and metabolic stability, common in pharmacologically active molecules. While direct synthesis data for this compound is absent in the provided evidence, analogous imidazo[1,2-a]pyridine derivatives are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) followed by purification via column chromatography and recrystallization .
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S/c22-21(23,24)16-10-8-15(9-11-16)14-30(28,29)26-18-6-2-1-5-17(18)19-13-27-12-4-3-7-20(27)25-19/h1-2,5-6,8-11,13,26H,3-4,7,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYYOKAAHUEZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.
Substitution Reaction: The imidazo[1,2-a]pyridine core is then functionalized with a phenyl group through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.
Sulfonamide Formation: The final step involves the introduction of the methanesulfonamide group. This can be achieved by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) are frequently employed in cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoromethyl group, in particular, is known to impart unique characteristics to materials.
Mechanism of Action
The mechanism of action of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group may enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
3-Nitro-2-phenylsulfonylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7a)
- Structure : Features a nitro group at position 3 and a phenylsulfonylmethyl substituent at position 2. The trifluoromethylphenyl group is at position 3.
- Synthesis : Prepared via Suzuki-Miyaura coupling of 3-trifluoromethylphenylboronic acid with a brominated precursor, yielding a 76% product after chromatography .
Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Structure: Contains cyano, nitrophenyl, and ester substituents.
- Physical Properties : Melting point 243–245°C; molecular weight 51% yield .
- Key Differences : The ester and nitrophenyl groups increase polarity, likely reducing membrane permeability compared to the trifluoromethyl and methanesulfonamide groups in the target compound.
Diethyl 3-Benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)
- Structure : Similar to 1l but with a benzyl group at position 3.
- Physical Properties : Melting point 215–217°C; 55% yield .
Sulfonamide-Containing Analogues
N-(5-(6-(2-Fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (1383619-76-8)
- Structure : Contains a pivalamide group and imidazopyridazine core.
- Key Differences : The imidazopyridazine scaffold (vs. imidazopyridine) and pivalamide group may alter pharmacokinetic properties, such as metabolic stability and half-life .
Spirocyclic and Polyfluorinated Derivatives
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide
- Structure : Spirocyclic core with multiple fluorine atoms and a carboxamide group.
- Synthesis: Involves multi-step reactions, including Mitsunobu coupling and reverse-phase chromatography .
- Key Differences : The spiro architecture and polyfluorinated groups may enhance target selectivity but complicate synthetic scalability compared to the target compound.
Comparative Data Table
Discussion of Functional Implications
- Solubility : Methanesulfonamide in the target compound may improve aqueous solubility compared to ester-containing analogs like 1l and 2d .
- Synthetic Complexity : Spirocyclic derivatives (e.g., ) require advanced purification techniques (e.g., reverse-phase chromatography), whereas the target compound’s synthesis (inferred from ) appears more straightforward.
- Binding Affinity : While direct data is absent, molecular docking methods like Glide XP scoring could predict enhanced binding for the target compound due to hydrophobic enclosure by the trifluoromethyl group.
Biological Activity
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a tetrahydroimidazo[1,2-a]pyridine moiety linked to a trifluoromethylphenyl group through a methanesulfonamide functional group. This unique structure may influence its pharmacological properties.
Biological Activity
Research indicates that compounds with similar structural features exhibit diverse biological activities. Key findings include:
- Antimicrobial Activity : Compounds containing the imidazopyridine structure have shown effectiveness against various bacterial strains and fungi. For instance, studies on related compounds have demonstrated potent activity against Pseudomonas aeruginosa and Leishmania species .
- Antiparasitic Effects : The tetrahydroimidazo[1,2-a]pyridine derivatives have been explored for their potential in treating parasitic infections. In particular, compounds like R-6 and R-89 have exhibited promising efficacy in Leishmania donovani models .
- Inhibitory Properties : Several studies highlight the ability of similar compounds to act as inhibitors of specific enzymes or receptors. For example, the inhibition of hERG potassium channels has been noted in some derivatives, which is critical for assessing cardiac safety profiles .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds reveals that modifications to the imidazopyridine core and substituents on the phenyl rings can significantly impact biological activity.
| Compound | Modification | Biological Activity |
|---|---|---|
| Compound A | Trifluoromethyl substitution | Enhanced lipophilicity and binding affinity |
| Compound B | Hydroxyl group addition | Increased solubility and reduced toxicity |
| Compound C | Methyl substitution | Improved selectivity for target receptors |
This table illustrates how specific structural changes can lead to variations in pharmacological effects.
Case Studies
- Antileishmanial Activity : A study involving a library of imidazo[1,2-a]pyridine derivatives identified several candidates with significant antileishmanial effects. Notably, R-6 demonstrated over 97% parasite clearance in hamster models at doses of 25 mg/kg .
- Cardiotoxicity Assessment : In evaluating the cardiotoxicity of tetrahydroimidazo derivatives, researchers found that while some compounds exhibited hERG inhibition, others showed minimal effects, highlighting the importance of structural optimization in drug design .
- Synthesis and Optimization : The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions to achieve high yield and purity .
Q & A
Basic: What are the optimized synthetic routes for N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, and how are key reaction parameters controlled?
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Imidazopyridine Formation: Cyclocondensation of substituted pyridines with aldehydes or ketones under acidic conditions (e.g., acetic acid, 80–100°C) to generate the tetrahydroimidazo[1,2-a]pyridine ring.
Sulfonamide Coupling: Reacting the phenyl-tethered imidazopyridine intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C, using a base like triethylamine to neutralize HCl byproducts.
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to isolate the product.
Key Parameters:
- Temperature Control: Lower temperatures (<30°C) during sulfonamide coupling prevent side reactions (e.g., sulfonate ester formation).
- Solvent Choice: THF enhances solubility of intermediates, while DMF accelerates reaction rates.
- Monitoring: Thin-layer chromatography (TLC, Rf ~0.4 in ethyl acetate/hexane 1:1) and NMR (disappearance of NH peaks at δ 3–4 ppm) confirm reaction progress .
Basic: Which spectroscopic and analytical techniques are critical for structural validation of this compound?
Methodological Answer:
1H/13C NMR:
- Imidazopyridine Ring: Aromatic protons (δ 6.8–8.2 ppm) and NH signals (δ 3.5–4.5 ppm) confirm ring fusion.
- Trifluoromethyl Group: A singlet at δ ~4.3 ppm (CF3) and 19F NMR resonance at ~-60 ppm.
HRMS (ESI): Exact mass calculation (e.g., C23H21F3N2O2S) with <2 ppm error validates molecular formula.
IR Spectroscopy: Sulfonamide S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹.
X-ray Crystallography (Optional): Resolves stereochemical ambiguities in the tetrahydroimidazopyridine core .
Advanced: How can researchers investigate the compound’s interaction with biological targets using computational and experimental approaches?
Methodological Answer:
Molecular Docking (e.g., Glide XP):
- Hydrophobic Enclosure: Score contributions from lipophilic interactions between the trifluoromethyl group and hydrophobic protein pockets.
- Hydrogen Bonding: Assess sulfonamide NH and pyridine N as H-bond donors/acceptors.
Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) to measure binding kinetics (ka/kd) in real-time.
Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic (H-bonding) vs. entropic (hydrophobic) binding drivers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
